molecular formula C9H14FNO6 B14310721 Diethyl 2-fluoro-2-nitropentanedioate CAS No. 110683-78-8

Diethyl 2-fluoro-2-nitropentanedioate

Cat. No.: B14310721
CAS No.: 110683-78-8
M. Wt: 251.21 g/mol
InChI Key: OYZVMGCSIBOMGC-UHFFFAOYSA-N
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Description

Diethyl 2-fluoro-2-nitropentanedioate is an organic compound that contains both fluorine and nitro functional groups It is a derivative of pentanedioic acid, with two ethyl ester groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-fluoro-2-nitropentanedioate typically involves the fluorination of diethyl malonate. One common method is the direct fluorination using fluorine gas, which is catalyzed by copper nitrate. This process is optimized to ensure high selectivity and yield .

Industrial Production Methods

For large-scale industrial production, the Halex process is often employed. This involves the halogen exchange reaction where a chlorine atom in a precursor compound is replaced by a fluorine atom. This method is cost-effective and suitable for producing large quantities of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-fluoro-2-nitropentanedioate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used.

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Reduction: The major product is the corresponding amine.

    Ester Hydrolysis: The products are diethyl 2-fluoro-2-nitropentanedioic acid and ethanol.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-fluoromalonate: Similar structure but lacks the nitro group.

  • **Diethyl 2-n

Properties

CAS No.

110683-78-8

Molecular Formula

C9H14FNO6

Molecular Weight

251.21 g/mol

IUPAC Name

diethyl 2-fluoro-2-nitropentanedioate

InChI

InChI=1S/C9H14FNO6/c1-3-16-7(12)5-6-9(10,11(14)15)8(13)17-4-2/h3-6H2,1-2H3

InChI Key

OYZVMGCSIBOMGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)([N+](=O)[O-])F

Origin of Product

United States

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